3,4'-Dimethyl-4-fluorobiphenyl
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Description
“3,4’-Dimethyl-4-fluorobiphenyl” is a chemical compound with the molecular formula C14H13F1. It is not intended for human or veterinary use and is primarily used for research1.
Synthesis Analysis
The synthesis of “3,4’-Dimethyl-4-fluorobiphenyl” is not explicitly detailed in the search results. However, related compounds have been synthesized through various methods, such as the reaction of dehydroacetic acid and o-phenylenediamine in ethanol2.Molecular Structure Analysis
The molecular structure of “3,4’-Dimethyl-4-fluorobiphenyl” consists of 14 carbon atoms, 13 hydrogen atoms, and 1 fluorine atom, giving it a molecular weight of 200.2561. The exact structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving “3,4’-Dimethyl-4-fluorobiphenyl” are not detailed in the search results. However, related compounds such as 4-fluorobiphenyl have physical properties like a boiling point of 253.0±0.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and an enthalpy of vaporization of 47.1±3.0 kJ/mol3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “3,4’-Dimethyl-4-fluorobiphenyl” are not detailed in the search results. However, physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points5.Safety And Hazards
The safety data sheet for “3,4’-Dimethyl-4-fluorobiphenyl” was not found in the search results. However, safety data sheets for related compounds suggest precautions such as handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes67.
Future Directions
The future directions for “3,4’-Dimethyl-4-fluorobiphenyl” are not explicitly mentioned in the search results. However, the degradation of related compounds like 4-fluorobiphenyl by mycorrhizal fungi has been studied, suggesting potential future research directions in environmental remediation8.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, further research or consultation with a chemical expert is recommended.
properties
IUPAC Name |
1-fluoro-2-methyl-4-(4-methylphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F/c1-10-3-5-12(6-4-10)13-7-8-14(15)11(2)9-13/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPXILHXJFOCBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718369 |
Source
|
Record name | 4-Fluoro-3,4'-dimethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Dimethyl-4-fluorobiphenyl | |
CAS RN |
1345472-03-8 |
Source
|
Record name | 4-Fluoro-3,4′-dimethyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3,4'-dimethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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